![molecular formula C22H18FN3O3S B2841218 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide CAS No. 1252844-29-3](/img/structure/B2841218.png)
2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound with a unique structure that combines a thienopyrimidine core with fluorophenyl and phenylacetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, such as cdk2 , which is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range against certain cell lines . This suggests that the compound could have potent cytotoxic activities.
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the target cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. Reagents such as sulfur and ammonia are often used under high-temperature conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thienopyrimidine intermediate.
Acylation to Form the Acetamide: The final step involves the acylation of the intermediate with N-methyl-N-phenylacetamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula: C22H19FN3O3S
- Molecular Weight: 424.5 g/mol
- CAS Number: 1252844-29-3
- Structural Features: The compound features a thieno[3,2-d]pyrimidine ring system that contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit antitumor activity. In vitro studies have shown selective cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies: Compounds similar to this one have demonstrated effectiveness against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Bacterial and Fungal Strains: These compounds have shown effectiveness against multiple bacterial and fungal strains, indicating their potential as therapeutic agents for infections .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity:
- Starting Materials: Common precursors include various aryl halides and thioketones.
- Reaction Conditions: Conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity.
Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity. The study found that specific modifications to the phenyl ring increased selectivity against cancer cells while minimizing toxicity to normal cells .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide
- 2-{3-[(2-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide
Uniqueness
The uniqueness of 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide lies in the presence of the fluorophenyl group, which can enhance its binding affinity and specificity to molecular targets compared to its chloro- and bromo- analogs. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability, making it a more promising candidate for drug development.
Biologische Aktivität
The compound 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide (CAS Number: 1252844-29-3) is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties based on various research studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H19FN3O3S with a molecular weight of approximately 424.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activity. A study demonstrated that various derivatives showed antibacterial and antimycobacterial effects against multiple strains when tested in vitro. The most potent compounds in related studies were found to be non-toxic up to a concentration of 200 µmol/L, indicating a promising safety profile alongside their efficacy .
Summary of Antimicrobial Studies
Compound | Activity Type | Effective Concentration | Reference |
---|---|---|---|
2-{3-[(2-fluorophenyl)methyl]-...} | Antibacterial | Non-toxic up to 200 µmol/L | |
Thieno[3,2-d]pyrimidines | Antimycobacterial | Varies by derivative |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Thieno[3,2-d]pyrimidine derivatives have shown selective cytotoxicity against cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. For instance, the compound's structural modifications have led to enhanced inhibitory activities against these cell lines with IC50 values reported as low as 27.6 µM for some derivatives .
Summary of Anticancer Studies
Study | Cell Line | IC50 Value (µM) | Findings |
---|---|---|---|
Guo et al. (2025) | MDA-MB-231 | 27.6 | Strong cytotoxic activity observed |
Elmongy et al. (2022) | Non-small cell lung cancer | 43 - 87 | Significant inhibitory activity |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thieno[3,2-d]pyrimidine scaffold interacts with specific molecular targets involved in cell proliferation and survival pathways. Inhibition of key enzymes or receptors related to tumor growth and microbial resistance is likely contributing to its observed activities .
Eigenschaften
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN3O3S/c1-24(16-8-3-2-4-9-16)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-5-6-10-17(15)23/h2-12,20H,13-14H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNBWGHYBCHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.